2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

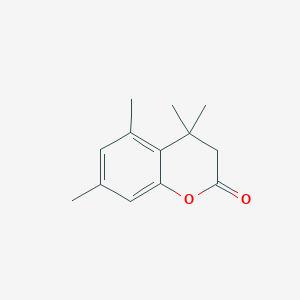

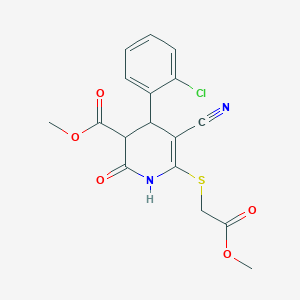

“2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 2-(5-methyl-1H-pyrazol-1-yl)acetamide .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The exact procedure can vary, but it typically involves the reaction of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it has been used as a starting material in the synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide” can vary depending on its specific structure and the conditions under which it is studied .Scientific Research Applications

Prostate Cancer Therapy

Androgen receptor (AR) signaling: plays a pivotal role in prostate cancer (PCa) development. Researchers have explored novel AR antagonists to combat PCa progression. In this context, 2-(5-methyl-1H-pyrazol-1-yl)propanohydrazide derivatives were designed and synthesized. Notably, compound 6f emerged as a potent AR antagonist, inhibiting AR activity effectively. Additionally, some compounds in this series exhibited higher anti-proliferative activity against LNCaP cells than the standard drug Bicalutamide .

Antileishmanial Activity

Pyrazole-bearing compounds have shown diverse pharmacological effects, including potent antileishmanial activity. Researchers synthesized hydrazine-coupled pyrazoles, and among them, compound 13 demonstrated promising antileishmanial properties. Molecular docking studies supported its efficacy, making it a potential candidate for combating leishmaniasis .

Antimalarial Potential

The same pyrazole derivatives (compounds 14 and 15) also exhibited significant inhibition against Plasmodium berghei, a malaria-causing parasite. Compound 15, in particular, achieved an impressive 90.4% suppression, highlighting its antimalarial potential .

Chemical Sourcing and Procurement

For researchers and pharmaceutical companies, 2-(5-methyl-1H-pyrazol-1-yl)propanohydrazide is available for sourcing and procurement. ChemScene offers this compound, which has the chemical formula C7H12N4O, for various applications .

Safety and Hazards

Future Directions

The future directions for research on “2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide” could include further studies on its potential applications in medicinal chemistry, particularly in the treatment of prostate cancer . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name |

2-(5-methylpyrazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-5-3-4-9-11(5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZISFFLQRZHTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C(C)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1H-pyrazol-1-yl)propanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)

![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)

![4-[4-(Dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid](/img/structure/B2495741.png)

![2-(cyclopentylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2495742.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)